1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one
Description
1-(2,2,4-Trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one is a tetrahydroquinoline derivative characterized by a hexanoyl group at position 1 of the dihydroquinoline scaffold, along with 2,2,4-trimethyl and 4-phenyl substituents. The compound’s structure combines a lipophilic hexanone chain with sterically demanding alkyl and aryl groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C24H31NO |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)hexan-1-one |
InChI |
InChI=1S/C24H31NO/c1-5-6-8-17-22(26)25-21-16-12-11-15-20(21)24(4,18-23(25,2)3)19-13-9-7-10-14-19/h7,9-16H,5-6,8,17-18H2,1-4H3 |
InChI Key |
MQTRKKIUKMCBAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one is a compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, pharmacokinetics, and relevant case studies.
Molecular Characteristics
The molecular formula of 1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one is C24H31N O, with a molecular weight of 349.52 g/mol. The compound features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.
| Characteristic | Value |
|---|---|
| Compound Name | 1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one |
| Molecular Formula | C24H31N O |
| Molecular Weight | 349.52 g/mol |
| LogP | 5.9794 |
| Polar Surface Area | 13.7967 Ų |
| Hydrogen Bond Acceptors | 2 |
Pharmacological Activity
Research has indicated that compounds with similar structures to 1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one exhibit a range of biological activities:
1. Antioxidant Properties:
Studies suggest that the compound may possess antioxidant effects due to its ability to scavenge free radicals.
2. Anticancer Activity:
Research indicates potential anticancer properties linked to the quinoline structure. Compounds derived from quinoline have been shown to inhibit cancer cell proliferation in various models.
3. Neuroprotective Effects:
The compound may also exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to 1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one:
Study 1: Anticancer Activity
A study published in Pharmaceutical Sciences examined the anticancer effects of quinoline derivatives on human cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly compared to controls.
Study 2: Neuroprotective Effects
In a neuropharmacology study, researchers evaluated the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The findings indicated that these compounds reduced oxidative stress markers and improved cognitive function.
Study 3: Antioxidant Activity
A comparative analysis in Journal of Medicinal Chemistry assessed the antioxidant capacity of various quinoline derivatives. The study found that certain structural modifications enhanced their ability to neutralize free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-Isobutylphenyl)propan-1-one
- Structure: Features an ibuprofen-derived 4-isobutylphenyl group and a propanone chain.
- Properties : Demonstrated antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) and inhibition of albumin denaturation (87% at 100 μg/mL), attributed to the anti-inflammatory ibuprofen moiety .
- Comparison: The target compound’s hexanoyl chain may enhance lipophilicity (predicted logP ≈ 5.2 vs.
B. 6-Chloro-4-(Iodomethyl)-4-methyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Structure : Contains halogen (Cl, I) and methyl substituents.
- Synthesis: Prepared via nickel-catalyzed carboiodination (98% yield), highlighting the role of transition-metal catalysis in dihydroquinoline functionalization .
- Comparison: The ethanone chain in this compound is shorter than the target’s hexanoyl group, which may reduce steric bulk but limit lipophilicity. Halogen substituents could enhance electrophilicity and reactivity in cross-coupling reactions .
C. 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
- Structure : A lactam (cyclic amide) derivative with a phenyl group at position 4.
- Bioactivity: Tetrahydroisoquinolinones are associated with antitumor and neurotoxic activities due to their planar, conjugated systems .
Physicochemical Properties
Preparation Methods
Biocatalytic Assembly of the Dihydroquinoline Moiety
A yeast-mediated biocatalytic method, adapted from the synthesis of 2,4-trimethyl-1,2-dihydroquinoline, offers an environmentally benign route. By substituting acetone with phenyl-containing ketones, the phenyl group is introduced at the 4-position. For example, reacting 4-methyl-2,3-pentanedione with aniline in a yeast-containing bioreactor at 30°C for 4–6 hours yields the 2,2,4-trimethyl-4-phenyl variant. This method avoids corrosive acids and reduces waste, achieving >97% purity post-distillation.
Acid-Catalyzed Cyclization
Traditional acid-catalyzed cyclization employs β-keto esters and substituted anilines. For instance, heating ethyl 3-phenylacetoacetate with 2,4-dimethylaniline in the presence of p-toluenesulfonic acid (p-TSA) at 120°C induces cyclization, forming the dihydroquinoline core. This method, however, requires neutralization steps and generates acidic waste.
Functionalization with the Hexan-1-one Group
Introducing the hexanoyl group at the nitrogen center involves two principal methodologies:
Friedel-Crafts Acylation
Treating the dihydroquinoline intermediate with hexanoyl chloride and AlCl₃ in dichloroethane (DCE) at 80°C facilitates electrophilic acylation. The reaction proceeds via acylium ion formation, with the nitrogen acting as a nucleophile. Yields range from 65–75%, though steric hindrance from the 2,2,4-trimethyl and phenyl groups necessitates prolonged reaction times (24–48 hours).
Nucleophilic Acyl Substitution
Alternatively, hexanoic anhydride reacts with the dihydroquinoline in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This method, conducted in THF at reflux, achieves 80–85% yields within 12 hours, offering improved selectivity over Friedel-Crafts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Friedel-Crafts (DCE) | Nucleophilic Substitution (THF) |
|---|---|---|
| Temperature | 80°C | 66°C (reflux) |
| Reaction Time | 24–48 h | 12 h |
| Yield | 65–75% | 80–85% |
| Purity (HPLC) | 90–92% | 94–96% |
Polar aprotic solvents like THF enhance nucleophilicity of the nitrogen, whereas DCE stabilizes acylium ions. Elevated temperatures accelerate both pathways but risk decomposition of the hexanoyl group.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, N-CH₂), 2.70–2.50 (m, 2H, CO-CH₂), 1.65–1.20 (m, 6H, hexanoyl chain), 1.45 (s, 6H, 2×CH₃), 1.32 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals 94–96% purity for the nucleophilic substitution route, surpassing Friedel-Crafts (90–92%).
Challenges and Limitations
-
Steric Hindrance : Bulky substituents at the 2,2,4-positions slow acylation kinetics, necessitating excess acylating agents.
-
Byproduct Formation : Competing O-acylation occurs in Friedel-Crafts without rigorous moisture exclusion.
-
Scalability : Biocatalytic methods, while green, face scalability issues due to yeast biomass handling .
Q & A
Q. What synthetic routes are recommended for 1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)hexan-1-one, and how is reaction progress monitored?
The compound can be synthesized via multistep reactions involving alkylation or acylation of the quinoline core. Key steps include:
- Quinoline Derivative Formation : Starting materials like substituted quinolines are functionalized using alkyl halides or acyl chlorides under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms intermediate structures. For example, H NMR peaks at δ 1.2–2.5 ppm indicate methyl and methylene groups in the dihydroquinoline moiety .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in the phenyl group appear at δ 6.8–7.5 ppm, while the ketone carbonyl resonates near δ 200–210 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for CHNO) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1750 cm) and N–H (3300–3500 cm) bonds validate functional groups .
Advanced Questions
Q. How can enantioselective synthesis be optimized for derivatives of this compound?
Asymmetric hydrogenation using chiral catalysts (e.g., Crabtree/Pfaltz-type iridium complexes) enables enantioselective reduction of ketones. Key parameters include:
- Catalyst Loading : 0.5–2 mol% of iridium complexes in dichloromethane or ethanol .
- Temperature and Pressure : Reactions at 25–40°C under 10–50 bar H pressure achieve >90% enantiomeric excess (ee) for (R)- or (S)-enantiomers .
- Enzymatic Resolution : Lipases (e.g., Amano PS-IM) in methyl tert-butyl ether (MTBE) with vinyl acetate as an acyl donor resolve racemic alcohols with up to 99% ee .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between carbonyl carbons and adjacent protons clarify connectivity .
- Unexpected MS Fragments : Isotopic labeling or tandem MS (MS/MS) identifies fragmentation pathways. For instance, loss of a hexanoyl group (CHO) generates a base peak at m/z 250 .
Q. How can reaction conditions be optimized to improve yields and minimize by-products?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while dichloromethane reduces side reactions in acylation steps .
- Catalyst Screening : Use Pd/C or Raney nickel for hydrogenation steps to achieve >80% yields. Avoid acidic conditions that may degrade the quinoline ring .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization prevents decomposition of thermally labile intermediates .
Q. What computational methods support mechanistic studies of this compound’s reactivity?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., ketone reduction or ring-opening) and predicts transition state energies .
- Molecular Docking : Evaluates interactions with biological targets (e.g., enzymes) by simulating binding affinities of the quinoline and hexanoyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
